molecular formula C12H13FO2 B14013787 1-(4-Fluorophenyl)but-3-en-1-yl acetate

1-(4-Fluorophenyl)but-3-en-1-yl acetate

Cat. No.: B14013787
M. Wt: 208.23 g/mol
InChI Key: PFRPODHPFPMFIA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)but-3-en-1-yl acetate is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)but-3-en-1-yl acetate typically involves the reaction of 4-fluorobenzaldehyde with allyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction proceeds through a nucleophilic addition mechanism, followed by acetylation to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)but-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)but-3-en-1-yl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)but-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The acetate moiety may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)but-3-en-2-ol: Similar structure but with a hydroxyl group instead of an acetate group.

    4-Fluorocinnamic acid: Contains a fluorophenyl group attached to a cinnamic acid moiety.

    4-Fluorophenylacetic acid: Features a fluorophenyl group attached to an acetic acid moiety.

Uniqueness: 1-(4-Fluorophenyl)but-3-en-1-yl acetate is unique due to its specific combination of a fluorophenyl group and an acetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-(4-fluorophenyl)but-3-enyl acetate

InChI

InChI=1S/C12H13FO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3

InChI Key

PFRPODHPFPMFIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC=C)C1=CC=C(C=C1)F

Origin of Product

United States

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